![molecular formula C22H20FN5O B2698051 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2380084-05-7](/img/structure/B2698051.png)

2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

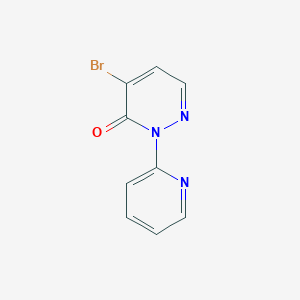

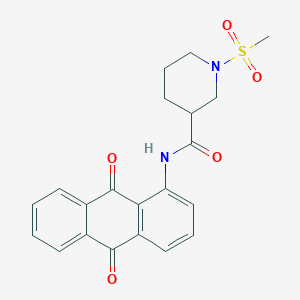

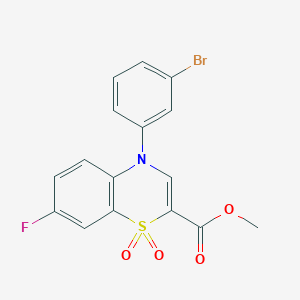

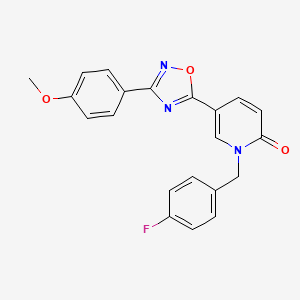

2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile is a sophisticated chemical compound with a unique structure. This compound comprises multiple rings and functional groups, which gives it distinctive properties and potential applications in various scientific fields. It’s known for its implications in chemical, biological, and medicinal research due to its complex interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. The process may start with the formation of the 4-fluorophenyl-pyridazinone through cyclization reactions, followed by the formation of the piperidine ring system. The incorporation of the pyridine-4-carbonitrile moiety often involves nucleophilic substitution reactions. Industrial Production Methods: Industrially, this compound's production would require optimized reaction conditions to maximize yield and minimize impurities. This involves precise control of temperature, pH, and the use of high-purity reagents. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile is prone to undergo various chemical reactions due to its complex structure. These include:

Oxidation

Introduction of oxygen atoms, potentially altering functional groups such as transforming the piperidine ring.

Reduction

Reducing agents could potentially target specific functionalities like the pyridazinone group.

Substitution

Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings. Common Reagents and Conditions: Reagents like sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogenating agents for substitution reactions are typically used. Conditions such as mild heating, use of catalysts, and controlling the solvent environment are critical. Major Products Formed: Depending on the reactions, products may include modified versions of the original compound with alterations in the functional groups, leading to derivatives with potentially enhanced or varied properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate for synthesizing more complex molecules, particularly in the development of novel organic compounds. Biology: It’s used in biological studies to understand its interaction with biological macromolecules, helping in the study of enzyme inhibition, receptor binding, and more. Medicine: Due to its complex structure, it holds potential for developing pharmaceutical agents targeting specific biological pathways. Its fluorophenyl group is particularly significant in drug design for enhancing metabolic stability and binding affinity. Industry: In the industry, this compound may find applications in creating materials with specific properties, such as advanced polymers or catalysts in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile involves its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s fluorophenyl and pyridazinone groups likely play crucial roles in binding interactions, altering the function or activity of the target molecule. This interaction could inhibit or activate the target, leading to downstream effects on biochemical pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile stands out due to its unique combination of a fluorophenyl group with a pyridazinone core. Similar compounds might include:

2-[4-[[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile

2-[4-[[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile These analogs help in drawing comparisons regarding activity, stability, and specificity in scientific research.

So there it is, a detailed breakdown of your compound of interest. Anything else pique your curiosity?

Properties

IUPAC Name |

2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c23-19-3-1-18(2-4-19)20-5-6-22(29)28(26-20)15-16-8-11-27(12-9-16)21-13-17(14-24)7-10-25-21/h1-7,10,13,16H,8-9,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCPAYZSPBQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)

![6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)

![1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2697971.png)

![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)

![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2697981.png)

![(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid](/img/structure/B2697983.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2697988.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2697989.png)